molecular formula C11H14BrClN2 B1381617 1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE CAS No. 1352207-81-8

1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE

Cat. No.: B1381617
CAS No.: 1352207-81-8
M. Wt: 289.6 g/mol
InChI Key: APZSIVRAHNGWFC-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-Chloro-Phenyl)-4-Methyl-Piperazine is a halogenated piperazine derivative of significant interest in chemical and pharmaceutical research. This compound features a piperazine core substituted with a methyl group and a 4-bromo-2-chlorophenyl ring, a structural motif known to contribute to diverse biological activities and material properties. While specific data for this exact molecule is limited, research on highly similar compounds indicates that its potential research applications are extensive. It is primarily investigated as a key synthetic intermediate or building block in organic synthesis, particularly in the development of more complex pharmacologically active molecules . The presence of both bromo and chloro substituents on the aromatic ring offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) and nucleophilic substitutions, making it a versatile precursor for creating compound libraries . In scientific research, structurally related piperazine derivatives are often explored for their potential biological activities. These can include antimicrobial properties against various bacterial strains and antiproliferative effects in studies targeting cancer cell lines, such as breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) . Furthermore, such compounds are frequently studied as ligands for various neurological targets; some analogs are known to act as sigma receptor antagonists, which are relevant in investigations for neuroprotective agents and treatments for neurological disorders . The mechanism of action for piperazine-based compounds is typically dependent on the specific target and application. In a biological context, it may involve the modulation of enzyme activity or interaction with specific receptors (such as sigma receptors) to alter signaling pathways, potentially leading to the inhibition of cell growth or the induction of apoptosis in cancer cells . This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and for confirming product identity and purity prior to use.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2/c1-14-4-6-15(7-5-14)11-3-2-9(12)8-10(11)13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZSIVRAHNGWFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Substituted Piperazine Core

A key intermediate is the substituted phenylpiperazine, which can be prepared through the reaction of substituted anilines with haloalkylamines or via cyclization reactions involving haloalkyl amines and substituted anilines.

  • Example from Patent CN104402842A :
    • Step 1: Diethanolamine reacts with thionyl chloride to form di(2-chloroethyl)methylamine hydrochloride.
    • Step 2: 3-chloroaniline reacts with di(2-chloroethyl)methylamine hydrochloride to yield 1-(3-chloro-phenyl)piperazine hydrochloride.
    • Step 3: This intermediate reacts with 1-bromo-3-chloropropane at 0–10°C to form a piperazine pharmaceutical intermediate with halogenated substituents.
    • Solvents: chloroform for step 1, dimethylbenzene for step 2.
    • Conditions: Mild temperatures and simplified post-processing ensure high purity and yield.

      This method demonstrates the feasibility of preparing halogen-substituted phenylpiperazines under mild conditions with good control over purity.

Halogenation of the Phenyl Ring

The presence of both bromine and chlorine substituents on the phenyl ring can be achieved by:

  • Starting from appropriately halogenated anilines (e.g., 4-bromo-2-chloroaniline) used as starting materials for piperazine ring formation.
  • Alternatively, electrophilic aromatic substitution or halogen exchange reactions post-piperazine formation.

Detailed Reaction Conditions and Parameters

Step Reaction Description Reagents/Starting Materials Solvent Temperature Notes
1 Preparation of di(2-chloroethyl)methylamine Diethanolamine + Thionyl chloride Chloroform (CHCl3) Room temperature Generates haloalkylamine intermediate
2 Formation of 1-(3-chloro-phenyl)piperazine 3-Chloroaniline + di(2-chloroethyl)methylamine HCl Dimethylbenzene Mild, reflux Piperazine ring closure
3 Alkylation with haloalkyl halide 1-(3-chloro-phenyl)piperazine HCl + 1-bromo-3-chloropropane Not specified 0–10°C Formation of halogenated piperazine intermediate
4 Methylation of piperazine nitrogen Methyl halide or methylating agent Polar aprotic solvent Mild heating Introduces 4-methyl substituent

Alternative Synthetic Routes and Related Compounds

  • Literature on related piperazine derivatives shows the use of nucleophilic substitution of methyl α-bromophenylacetates with substituted piperazinones, followed by amine substitutions to introduce various functional groups.
  • Other synthetic methods involve the use of 2-chloro-N-arylacetamides and bis(2-chloroethanone)piperazines as versatile precursors for piperazine derivatives, allowing for the introduction of various substituents under reflux conditions in ethanol with triethylamine or other bases.
  • Hydrolysis and cyclization steps under acidic or basic conditions (e.g., with sulfuric acid or hydrobromic acid) are used to finalize the compound structure with high stereochemical control.

Research Findings and Purity Considerations

  • The synthetic methods emphasize mild reaction conditions (0–10°C or room temperature) to maintain high product purity and yield.
  • Use of specific solvents such as chloroform and dimethylbenzene optimizes reaction efficiency.
  • Post-reaction processing is simplified, reducing impurities and facilitating isolation of the target compound.
  • Yields reported for similar piperazine derivatives range from 48% to 75%, with melting points and spectral data confirming compound identity and purity.

Summary Table of Preparation Methods

Method Source Key Steps Advantages Challenges
CN104402842A Multi-step reaction from diethanolamine and substituted anilines Mild conditions, high purity, simplified post-processing Requires controlled low temperature in alkylation step
PMC 2020 Study Nucleophilic substitution of methyl α-bromophenylacetates with piperazinones Versatile, allows further functionalization Multi-step, requires purification after each step
ACS Omega 2024 Use of 2-chloro-N-arylacetamides with piperazine derivatives under reflux Efficient cyclization, good yields Requires reflux and base control
WO2009057133A2 Cyclization and hydrolysis with acid/base treatment High stereochemical control Requires careful temperature and acid/base selection

Chemical Reactions Analysis

1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield a corresponding aniline derivative.

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction with phenylboronic acid can yield a biaryl compound with a phenyl group attached to the phenyl ring of the original compound.

Scientific Research Applications

1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence. These materials can have applications in electronics and photonics.

    Biological Research: The compound can be used as a tool in biological studies to investigate the effects of specific chemical modifications on biological systems.

Mechanism of Action

The mechanism of action of 1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of an enzyme by binding to its active site or modulate the function of a receptor by acting as an agonist or antagonist .

The molecular targets and pathways involved in the compound’s mechanism of action can vary depending on the specific derivative and its intended use. For example, a derivative designed as an antimicrobial agent may target bacterial enzymes, while a derivative designed as an anticancer agent may target specific signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and physicochemical properties of 1-(4-bromo-2-chloro-phenyl)-4-methyl-piperazine with analogous compounds identified in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Structural Differences References
This compound C₁₁H₁₃BrClN₂ ~289.59 4-Bromo-2-chloro-phenyl, 4-methyl-piperazine Reference compound for comparison
1-(4-Bromo-phenyl)-4-methyl-piperazine C₁₁H₁₅BrN₂ 255.15 4-Bromo-phenyl, 4-methyl-piperazine Lacks 2-chloro substituent on phenyl
1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine C₁₂H₁₄BrFN₂O 301.16 5-Bromo-2-fluoro-benzoyl group Contains a ketone (benzoyl) instead of phenyl
1-(3-Bromobenzyl)-4-methylpiperazine C₁₂H₁₇BrN₂ 269.18 3-Bromo-benzyl group Benzyl linkage instead of direct phenyl attachment
1-(4-Chlorophenyl)piperazine C₁₀H₁₃ClN₂ 212.68 4-Chloro-phenyl, unsubstituted piperazine No methyl group on piperazine
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide C₁₉H₂₁BrClN₃O 422.75 Acetamide, 3-chloro-phenyl-piperazine Complex structure with acetamide and dual aromatic substitutions

Key Observations:

Halogen positioning significantly impacts electronic properties (e.g., lipophilicity, dipole moments) and receptor binding . Compounds with benzoyl groups (e.g., ) exhibit reduced basicity compared to phenyl derivatives due to the electron-withdrawing ketone moiety .

Piperazine Substitution :

  • The 4-methyl group on the piperazine ring enhances steric bulk compared to unsubstituted piperazines (e.g., 1-(4-chlorophenyl)piperazine). This substitution may influence solubility and metabolic stability .

Physicochemical Properties :

  • The target compound’s higher molecular weight (~289.59 vs. 255.15 for 1-(4-bromo-phenyl)-4-methyl-piperazine) and additional chlorine atom likely increase lipophilicity (LogP ~2.8–3.2), which could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

1-(4-Bromo-2-chloro-phenyl)-4-methyl-piperazine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a bromo and chloro group on the phenyl moiety, which may influence its biological activity. The synthesis typically involves electrophilic aromatic substitution reactions, allowing for the introduction of halogen groups to enhance the compound's reactivity and potential pharmacological effects.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

  • Studies have shown that piperazine derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen atoms, such as bromine and chlorine, often enhances this activity due to increased lipophilicity and better membrane interaction .

2. Antichlamydial Properties

  • Research indicates that compounds similar to this compound demonstrate selective activity against Chlamydia species. These compounds disrupt the formation of infectious elementary bodies (EBs) in infected cells, suggesting a mechanism that could be exploited for therapeutic purposes against chlamydial infections .

3. Dopamine Receptor Interaction

Table 1: Summary of Biological Activities

Activity Type Findings Reference
AntibacterialModerate activity against N. meningitidis and H. influenzae at concentrations ranging from 8 μg/mL to 64 μg/mL.
AntichlamydialSignificant reduction in chlamydial inclusion size and number in treated HEp-2 cells.
Dopamine Receptor AgonismPotential interactions with D3 dopamine receptors noted in related compounds.

Detailed Findings from Selected Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of various piperazine derivatives, including those with halogen substitutions. The results indicated that the presence of bromine significantly enhanced antibacterial potency compared to chlorine-substituted analogs .
  • Antichlamydial Mechanism Investigation :
    • In vitro studies demonstrated that certain piperazine derivatives inhibit chlamydial growth by affecting inclusion morphology in infected cells, indicating a potential pathway for drug development targeting chlamydia .
  • Receptor Binding Studies :
    • Molecular modeling studies suggest that modifications in the piperazine core can lead to selective binding at dopamine receptors, which may be beneficial for developing treatments for conditions like schizophrenia or Parkinson's disease .

Q & A

Q. How do degradation products form under accelerated stability conditions, and how are they quantified?

  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. LC-MS/MS identifies N-oxide derivatives (m/z +16) and dehalogenated byproducts. Quantify using external calibration curves with >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE
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1-(4-BROMO-2-CHLORO-PHENYL)-4-METHYL-PIPERAZINE

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